Cas no 1706433-18-2 (Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate)

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with chloro, nitro, and ester functional groups. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ester) groups enhances its reactivity in nucleophilic and electrophilic substitution reactions. Its high purity and stability under standard conditions ensure reliable performance in multi-step synthetic processes. The compound is particularly useful in the development of biologically active molecules, offering precise control over regioselectivity and functional group transformations. Proper handling and storage are recommended due to its reactive nitro group.
Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate structure
1706433-18-2 structure
Product Name:Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate
CAS No:1706433-18-2
MF:C6H5ClN2O4
MW:204.567900419235
CID:4611907
PubChem ID:99986390
Update Time:2025-11-01

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate
    • 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid methyl ester
    • Inchi: 1S/C6H5ClN2O4/c1-13-6(10)4-2-3(7)5(8-4)9(11)12/h2,8H,1H3
    • InChI Key: OUHBTZGZPWAUIZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)OC)NC=1[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 229
  • XLogP3: 1.7
  • Topological Polar Surface Area: 87.9

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Additional information on Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate

Comprehensive Overview of Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate (CAS No. 1706433-18-2)

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate (CAS No. 1706433-18-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrrole derivative is widely recognized for its unique chemical properties, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "pyrrole carboxylate synthesis", "nitro-pyrrole applications", and "chloro-nitro heterocycles", reflecting its relevance in modern chemistry.

The compound's molecular structure features a pyrrole ring substituted with a chloro group at the 4-position and a nitro group at the 5-position, along with a methyl ester at the 2-position. This configuration contributes to its reactivity, particularly in nucleophilic substitution reactions and catalytic transformations. Recent studies highlight its potential in designing antimicrobial agents and crop protection chemicals, aligning with the growing demand for sustainable agrochemical solutions.

In the context of green chemistry, Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate has been explored as a building block for biodegradable materials. Its compatibility with microwave-assisted synthesis and flow chemistry techniques addresses the industry's push for energy-efficient processes. Queries such as "eco-friendly pyrrole derivatives" and "scalable heterocycle synthesis" underscore its alignment with current trends.

Analytical characterization of this compound typically involves HPLC, NMR spectroscopy, and mass spectrometry, ensuring high purity for research applications. The rise of AI-driven drug discovery has further amplified interest in 1706433-18-2, as computational models predict its utility in fragment-based drug design. Searches for "pyrrole-based drug candidates" and "CAS 1706433-18-2 suppliers" reflect its commercial and scientific demand.

From a regulatory standpoint, Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate is handled under standard laboratory safety protocols. Its stability under inert atmospheres and compatibility with common solvents like DMF and dichloromethane make it a practical choice for synthetic workflows. Discussions around "safe handling of nitro compounds" and "pyrrole derivative storage" are common among end-users.

Future prospects for this compound include its integration into high-throughput screening libraries and material science innovations, particularly in organic electronics. As the scientific community prioritizes structure-activity relationship (SAR) studies, 1706433-18-2 remains a compound of enduring interest, bridging gaps between academic research and industrial applications.

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